molecular formula C17H13ClN2OS B12375044 SARS-CoV-2 3CLpro-IN-18

SARS-CoV-2 3CLpro-IN-18

Cat. No.: B12375044
M. Wt: 328.8 g/mol
InChI Key: AHGIFHCAUNNLPO-UHFFFAOYSA-N
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Description

SARS-CoV-2 3CLpro-IN-18 is a potent inhibitor targeting the 3C-like protease (3CLpro) of the SARS-CoV-2 virusInhibiting this enzyme can effectively block the virus’s ability to replicate, making this compound a promising candidate for antiviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 3CLpro-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 3CLpro-IN-18 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically intermediates that are further functionalized to yield the final compound, this compound .

Scientific Research Applications

SARS-CoV-2 3CLpro-IN-18 has a wide range of scientific research applications, including:

Mechanism of Action

SARS-CoV-2 3CLpro-IN-18 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. This prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The molecular targets involved include the catalytic dyad of the protease, consisting of a cysteine and a histidine residue .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 3C-like protease inhibitors such as:

Uniqueness

SARS-CoV-2 3CLpro-IN-18 is unique due to its specific binding mode and high potency against the 3C-like protease. Unlike some other inhibitors, it may exhibit a different resistance profile, making it a valuable addition to the arsenal of antiviral agents .

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

[2-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C17H13ClN2OS/c18-14-8-7-13-6-5-12-3-1-2-4-15(12)20(16(13)9-14)17(21)10-22-11-19/h1-4,7-9H,5-6,10H2

InChI Key

AHGIFHCAUNNLPO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)C(=O)CSC#N

Origin of Product

United States

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